molecular formula C8H8ClN3S B13310734 7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine

7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine

Cat. No.: B13310734
M. Wt: 213.69 g/mol
InChI Key: ICLMJTPKXAVFCZ-UHFFFAOYSA-N
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Description

7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with chloroacetic acid under basic conditions, followed by cyclization with formamide . Another method includes the use of α-bromo ketones as dielectrophilic building blocks .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Products with substituted nucleophiles at the chlorine position.

    Oxidation and Reduction: Oxidized or reduced forms of the thiazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase or other essential enzymes in bacteria, contributing to its antibacterial activity .

Comparison with Similar Compounds

  • 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
  • 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
  • 2-Methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one

Comparison: 7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both a thiazole and pyrimidine ring. This combination provides distinct chemical properties and biological activities compared to other similar compounds .

Properties

Molecular Formula

C8H8ClN3S

Molecular Weight

213.69 g/mol

IUPAC Name

7-chloro-2-propan-2-yl-[1,3]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C8H8ClN3S/c1-4(2)7-12-5-6(9)10-3-11-8(5)13-7/h3-4H,1-2H3

InChI Key

ICLMJTPKXAVFCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(S1)N=CN=C2Cl

Origin of Product

United States

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